molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0

Fmoc-ala-aldehyde

Cat. No.: B613596
CAS No.: 146803-41-0
M. Wt: 295.34
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-ala-aldehyde, also known as Fmoc-L-alanine, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group in this compound acts as a protective group for amines during organic synthesis . It prevents certain functional groups from reacting, thereby protecting sensitive functional groups during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of peptides and proteins. This compound is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It plays a crucial role in the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted side reactions. After the synthesis process, the Fmoc group is removed, leaving the desired product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . Moreover, the ionic strength of salt-containing solutions affects the time at which self-assembly results in gelation of the bulk solution . Therefore, careful control of environmental parameters is crucial for the effective use of this compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala-aldehyde typically involves the protection of the amino group of alanine with the 9-fluorenylmethyloxycarbonyl group. This can be achieved by reacting alanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The aldehyde group can then be introduced by oxidation of the corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the alanine residue provides distinct steric and electronic properties that influence its behavior in chemical reactions. Additionally, the Fmoc group offers a convenient method for protecting the amino group during synthesis, making it a valuable tool in peptide chemistry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFXAKKZLFEDR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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